4-Nitro-1-(2-phenylethyl)-1H-imidazole is a synthetic organic compound characterized by its imidazole ring structure substituted with a nitro group and a phenethyl group. Its chemical formula is , and it has a molecular weight of 217.22 g/mol. The compound is classified under the category of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms in the ring structure. This compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis .
The synthesis of 4-Nitro-1-(2-phenylethyl)-1H-imidazole can be achieved through various methods, including alkylation reactions. One common approach involves using 4-nitroimidazole as a starting material, which undergoes alkylation with 2-phenylethyl bromide or similar alkylating agents in the presence of a base such as potassium hydroxide or sodium hydride in a suitable solvent like dimethyl sulfoxide or dimethylformamide .
This method allows for regioselective synthesis, yielding the desired compound effectively while minimizing side reactions .
The molecular structure of 4-Nitro-1-(2-phenylethyl)-1H-imidazole features an imidazole ring with a nitro group at the 4-position and a phenethyl substituent at the 1-position. The imidazole ring contributes to the compound's aromatic properties and reactivity.
4-Nitro-1-(2-phenylethyl)-1H-imidazole can participate in several chemical reactions typical of imidazole derivatives:
For example, reduction of the nitro group can be performed using reducing agents like iron powder or zinc dust in acidic conditions to yield an amine derivative .
The mechanism of action for compounds like 4-Nitro-1-(2-phenylethyl)-1H-imidazole often involves interactions at the molecular level with biological targets. The imidazole moiety can participate in hydrogen bonding and coordination with metal ions or enzymes, potentially influencing biochemical pathways.
Research indicates that imidazoles can act as enzyme inhibitors or modulators due to their ability to mimic substrate structures or interact with active sites . This property makes them valuable in drug design.
4-Nitro-1-(2-phenylethyl)-1H-imidazole has potential applications in various fields:
The journey of nitroimidazoles began in 1953 with Maeda's isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, marking the first naturally occurring nitroimidazole antibiotic [4]. This discovery ignited systematic exploration of nitroimidazole regioisomers, leading to Rhône-Poulenc's development of metronidazole (Flagyl®) in 1959—a 5-nitroimidazole derivative that revolutionized treatment for anaerobic infections and parasitic diseases [4] [5]. The 1980s witnessed the emergence of 4-nitroimidazole scaffolds as key players in anticancer therapy, exemplified by misonidazole's radiosensitizing properties. However, the true renaissance arrived in the 2010s with bicyclic 4-nitroimidazoles like delamanid and pretomanid, which received FDA/EMA approval for multidrug-resistant tuberculosis, demonstrating the scaffold's enduring pharmaceutical value [4].
Table 1: Milestones in Nitroimidazole Drug Development
Year | Compound | Regioisomer | Therapeutic Breakthrough |
---|---|---|---|
1953 | Azomycin | 2-Nitro | First natural nitroimidazole antibiotic |
1959 | Metronidazole | 5-Nitro | Systemic treatment for anaerobic infections |
1980s | Misonidazole | 4-Nitro | Hypoxia-targeting radiosensitizer |
2014 | Delamanid | Bicyclic 4-Nitro | First FDA-approved nitroimidazole for MDR-TB |
2019 | Pretomanid | Bicyclic 4-Nitro | Novel MDR-TB regimen (PaMZ trial) |
Regioisomerism critically determines pharmacokinetic behavior, reduction potential, and target selectivity of nitroimidazoles. 5-Nitro isomers like metronidazole exhibit low reduction potentials (-486 mV) favoring activation in anaerobic pathogens, while 4-nitro derivatives display intermediate potentials (-388 mV) enabling activity in microaerophilic environments [1] [4]. Quantum mechanical studies reveal 4-nitroimidazoles adopt a planar molecular configuration that enhances DNA intercalation, whereas 2-nitro isomers exhibit twisted geometries that limit nucleic acid interactions [4]. The 4-nitro positioning enables superior membrane permeability against Gram-negative bacteria due to optimized log P values (1.8-2.5) compared to 5-nitro analogs (0.5-1.2) [1]. This is exemplified by 4-nitro-1-(2-phenylethyl)-1H-imidazole's structure, where the phenethyl moiety further enhances lipophilicity, potentially facilitating penetration through mycobacterial waxy cell walls.
Table 2: Bioactivity Profiles by Nitro Position
Parameter | 2-Nitroimidazoles | 4-Nitroimidazoles | 5-Nitroimidazoles |
---|---|---|---|
Reduction Potential | -320 to -350 mV | -380 to -400 mV | -450 to -500 mV |
Primary Applications | Radiosensitizers (e.g., Pimonidazole) | TB therapeutics (Delamanid), Antibacterials | Antiparasitics (Metronidazole), Anaerobic antibacterials |
Gram-negative Activity | Moderate | High (e.g., vs P. aeruginosa) | Limited |
DNA Interaction Capacity | Weak intercalation | Strong intercalation | Minimal binding |
The structural plasticity of 4-nitroimidazoles provides three-pronged solutions against antimicrobial resistance: 1) Overcoming efflux mechanisms via lipophilicity optimization (e.g., pretomanid's ClogP=2.8 vs metronidazole's 0.2); 2) Biofilm penetration demonstrated by bicyclic derivatives reducing Haemophilus influenzae biofilms at 0.5 μg/mL [1]; and 3) Dual-targeting hybrids like triazole-nitroimidazole conjugates that inhibit both DNA synthesis and cell wall assembly [8] [10]. Against WHO critical-priority pathogens, 4-nitroimidazoles show exceptional promise for carbapenem-resistant Acinetobacter baumannii (MIC ≤2 μg/mL) and ESKAPE pathogens where traditional β-lactams fail [1] [4]. The phenethyl modification in 4-nitro-1-(2-phenylethyl)-1H-imidazole represents a strategic advancement—molecular modeling indicates the flexible carbon spacer enables optimal orientation within bacterial active sites while the aromatic system stabilizes interactions with hydrophobic resistance enzyme pockets.
Table 3: Antimicrobial Activity of 4-Nitroimidazole Derivatives Against Resistant Pathogens
Pathogen | Resistance Profile | Most Active 4-Nitro Derivative | MIC Range | Reference Compound MIC |
---|---|---|---|---|
Mycobacterium tuberculosis | MDR/XDR | Pretomanid | 0.03-0.06 μg/mL | Isoniazid >32 μg/mL |
Acinetobacter baumannii | Carbapenem-resistant | Piperazinyl-nitroimidazole hybrids | 1-4 μg/mL | Meropenem >128 μg/mL |
Pseudomonas aeruginosa | Fluoroquinolone-resistant | 3-Hydroxyphenyltriazolyl nitroimidazole | 2-8 μg/mL | Ciprofloxacin >64 μg/mL |
Staphylococcus aureus | MRSA | Ciprofloxacin-nitroimidazole conjugate | 0.25 μg/mL | Vancomycin 1 μg/mL |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8